O-Acetylephedrine

Pharmacology Cardiovascular Research Drug Latentiation

O-Acetylephedrine (CAS 63950-97-0) is a chiral O-acetyl ester derivative of ephedrine, defined by its (1R,2S) stereochemical configuration and molecular formula C₁₂H₁₇NO₂ (molecular weight 207.27 g/mol). The compound is characterized by the substitution of the hydroxyl group of ephedrine with an acetyl moiety, yielding a molecule with a calculated LogP of 1.86–1.91 and a defined stereochemistry that distinguishes it from N-acetylated analogs and parent amines.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 63950-97-0
Cat. No. B3055324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetylephedrine
CAS63950-97-0
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)OC(=O)C)NC
InChIInChI=1S/C12H17NO2/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11/h4-9,12-13H,1-3H3/t9-,12-/m0/s1
InChIKeyWCDSTFHSWVDGPD-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Acetylephedrine (CAS 63950-97-0): Verified Physicochemical Identity & Stereochemical Definition for Research Selection


O-Acetylephedrine (CAS 63950-97-0) is a chiral O-acetyl ester derivative of ephedrine, defined by its (1R,2S) stereochemical configuration and molecular formula C₁₂H₁₇NO₂ (molecular weight 207.27 g/mol) . The compound is characterized by the substitution of the hydroxyl group of ephedrine with an acetyl moiety, yielding a molecule with a calculated LogP of 1.86–1.91 and a defined stereochemistry that distinguishes it from N-acetylated analogs and parent amines . This structural definition is critical for its use in studies of stereochemical influence and amine reactivity , and it forms the basis for its distinct pharmacological profile compared to ephedrine and other sympathomimetic amines [1].

Critical Differentiators for O-Acetylephedrine (63950-97-0): Why Ephedrine Analogs Are Not Interchangeable in Research


Substitution of O-Acetylephedrine with ephedrine, pseudoephedrine, or N-acetylephedrine is invalid for studies requiring distinct pharmacokinetic profiles, receptor selectivity, or toxicological outcomes. O-Acetylation of ephedrine fundamentally alters the compound's pharmacodynamics, including a 91% reduction in pressor potency compared to ephedrine [1], a reversal of effects on locomotor activity [2], and a shift in the temporal profile of action with slower onset and longer duration [3]. These quantitative and qualitative differences, documented in controlled comparative studies, mean that data generated with one analog cannot be extrapolated to another without risking experimental failure or misinterpreting mechanistic insights. The evidence below provides a decision matrix for selecting O-Acetylephedrine over its closest in-class candidates.

O-Acetylephedrine (CAS 63950-97-0): A Data-Driven Comparative Evidence Matrix for Selection


Pressor Potency: O-Acetylephedrine vs. Ephedrine in the Rat Model

O-Acetylephedrine demonstrates a 91.3% reduction in pressor activity compared to its parent compound, ephedrine, in a standardized rat model. In a study where the potency of adrenaline was set to 100, the relative potencies were ephedrine 0.23 and O-acetylephedrine 0.02 [1]. This dramatic attenuation confirms that O-acetylation severely impairs the cardiovascular activity of the parent amine, a key factor for studies requiring a weak or inactive control or a specific prodrug profile.

Pharmacology Cardiovascular Research Drug Latentiation

Kinetic Profile: Onset and Duration of Action vs. Ephedrine

O-Acetylation of ephedrine significantly alters the temporal dynamics of its pharmacological effect. The study explicitly states that while N-acetyl derivatives resembled their parent drugs with an immediate onset and short duration, the O-acetyl derivatives, including O-Acetylephedrine, exhibited a slower onset and longer duration of effect than their parent drugs [1]. This is a class-level inference supported by direct observation of the O-acetyl group's effect across multiple amines in the study.

Pharmacokinetics Prodrug Development Controlled Release

Locomotor Activity: O-Acetylephedrine Exhibits Weakened Stimulation vs. Ephedrine

O-Acetylephedrine retains a similar but weaker effect on locomotor activity compared to ephedrine in mice. The study ranked the compounds' ability to increase locomotion: Amphetamine > Ephedrine > O-Acetylephedrine > Tyramine [1]. This contrasts sharply with N-acetylephedrine, which reduces locomotor activity [1]. This evidence shows that while O-Acetylephedrine maintains some stimulant properties, it is less potent than the parent and has a completely different profile from the N-acetylated analog.

Neuropharmacology Behavioral Pharmacology CNS Stimulants

Barbiturate Anesthesia Reversal: Intermediate Efficacy Between Ephedrine and Tyramine

O-Acetylephedrine shows an intermediate effect in reducing the duration of barbiturate-induced anesthesia. The study found the rank order for shortening anesthesia time to be Amphetamine > Ephedrine > O-Acetylephedrine > Tyramine [1]. In contrast, N-acetylated derivatives and adrenaline prolonged anesthesia duration [1]. This positions O-Acetylephedrine as a specific molecular probe with a defined, mid-range activity in this assay, distinct from both stronger stimulants (amphetamine) and compounds with the opposite effect (N-acetylated analogs).

Neuropharmacology Anesthesiology Drug Interactions

Acute Toxicity: O-Acetylation Increases Lethality vs. Ephedrine

O-Acetylation of ephedrine results in a compound that is more toxic than the parent drug in mice. The study explicitly states that O-acetylated derivatives (with one exception) were more toxic than the parent compounds, whereas N-acetylated derivatives were always significantly less toxic [1]. This differential toxicity profile is a critical safety consideration for in vivo studies and is a direct consequence of the specific chemical modification (O- vs. N-acetylation).

Toxicology Safety Pharmacology Structure-Activity Relationship

Physicochemical Differentiation: LogP and Structural Identity vs. Ephedrine

O-Acetylephedrine is chemically and physically distinct from ephedrine. The compound has a calculated LogP (octanol-water partition coefficient) of 1.86–1.91 , compared to ephedrine's experimental LogP of approximately 0.93 [1]. This ~1 log unit increase indicates significantly higher lipophilicity. Furthermore, its strict (1R,2S) stereochemistry differentiates it from other ephedrine diastereomers and from N-acetylated regioisomers, providing a defined chemical entity for reproducible research.

Medicinal Chemistry ADME Properties Analytical Chemistry

High-Value Use Cases for O-Acetylephedrine (63950-97-0) Based on Verified Differentiators


Cardiovascular Pharmacology: As a Low-Potency Control or Prodrug Model

When designing experiments to study the cardiovascular effects of sympathomimetic amines, O-Acetylephedrine serves as an ideal low-potency control or a model prodrug. Its 91.3% lower pressor potency compared to ephedrine [1] allows for the investigation of β-adrenergic mechanisms with minimal direct vasopressor interference. Furthermore, its slower onset and longer duration of action [2] make it a superior choice over ephedrine for studying sustained, low-level receptor activation or the kinetics of esterase-mediated bioactivation.

Neuropharmacology & Behavioral Research: Calibrating Stimulant Effects

O-Acetylephedrine provides a unique pharmacological tool for calibrating CNS stimulant assays. Its rank-order position in stimulating locomotor activity (Amphetamine > Ephedrine > O-Acetylephedrine) and reversing anesthesia (same order) [3] offers a defined, intermediate reference point. This allows researchers to quantify the efficacy of novel compounds against a benchmark with known, moderate activity, a role that cannot be filled by the stronger ephedrine or the activity-reversing N-acetylephedrine.

Toxicology & Safety Pharmacology: Investigating Structure-Toxicity Relationships

O-Acetylephedrine is a critical compound for structure-toxicity relationship (STR) studies. The evidence that O-acetylation increases acute toxicity, while N-acetylation decreases it relative to ephedrine [3], provides a clear and quantifiable phenotype. This makes the compound essential for academic and industrial labs investigating the safety liabilities of prodrug design, metabolic activation, and the specific toxicological consequences of hydroxyl group modification in phenethylamine derivatives.

Analytical Chemistry & Reference Standard Development: Chromatography and Method Validation

The well-defined stereochemistry [(1R,2S)] and distinct physicochemical properties (LogP ~1.9) of O-Acetylephedrine make it a valuable reference standard. It is particularly useful for developing and validating chromatographic methods (e.g., HPLC, UHPLC) for separating and quantifying ephedrine derivatives. Its increased lipophilicity relative to ephedrine (LogP difference of ~1 unit) ensures a predictable and distinct retention time, facilitating method specificity and peak identification in complex mixtures or biological matrices.

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